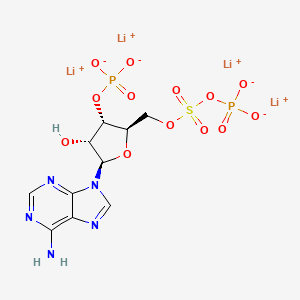

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

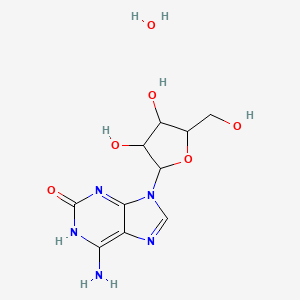

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is a compound with the molecular formula C10H11Li4N5O13P2S . It is also known by other names such as tetralithium; [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate .

Synthesis Analysis

The synthesis of Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt involves two main steps. First, ATP sulfurylase transfers the AMP moiety of ATP onto sulfate, with concomitant release of pyrophosphate (PPi); the product is adenosine-5’-phosphosulfate (APS) . This reaction is highly endergonic, so equilibrium resides mostly at the educt side . Then, APS and additional ATP are used to form PAPS and ADP, catalyzed by APS-kinase in the presence of magnesium .Molecular Structure Analysis

The molecular weight of Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is 531.1 g/mol . The exact mass and monoisotopic mass are both 531.0189443 g/mol .Chemical Reactions Analysis

In the ATP sulfurylase domain that initially produces APS from sulfate and ATP, APS acts as a potent product inhibitor, being competitive with both ATP and sulfate . For the APS kinase domain that phosphorylates APS to PAPS, APS is an uncompetitive substrate inhibitor that can bind both at the ATP/ADP-binding site and the PAPS/APS-binding site .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 17 . It also has a rotatable bond count of 6 . The topological polar surface area is 296 Ų .Scientific Research Applications

Enzyme-Linked Bioluminescence Assay

Adenosine 5’-phosphosulfate is used in enzyme-linked bioluminescence assays for adenosine triphosphate (ATP) and pyrophosphate quantification . This application is crucial in various fields of biological research, including cellular metabolism and energy transfer studies.

ATP Amplification in Firefly Luciferase Assay

Adenosine 5’-phosphosulfate acts as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP (i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay . This is particularly useful in bioluminescence research and in the study of energy transfer mechanisms in biological systems.

Pyrophosphate Regeneration-Dependent Detection Assays

Similar to its role in ATP amplification, adenosine 5’-phosphosulfate is also used in other pyrophosphate regeneration-dependent detection assays . These assays are important in the study of various biochemical reactions that involve the generation or consumption of pyrophosphate.

Competitive Antagonist of the P2Y1 Receptor

Adenosine 2’,5’-diphosphate is a competitive antagonist of the P2Y1 receptor . This application is significant in pharmacological research, particularly in the study of purinergic signaling and its role in various physiological and pathological processes.

Non-Selective Antagonist of the Platelet P2X1 Ion Channel

Adenosine 2’,5’-diphosphate also acts as a non-selective antagonist of the platelet P2X1 ion channel . This is relevant in the study of platelet function and in the development of therapeutic strategies for conditions associated with abnormal platelet activity.

Affinity Chromatography Purification of Enzymes

Adenosine 2’,5’-diphosphate can be used to prepare adenosine 2’,5’-diphosphate agarose for affinity chromatography purification of enzymes such as NADPH-cytochrome P450 reductase and glutathione reductase . This application is crucial in protein purification procedures in biochemical research.

Mechanism of Action

Target of Action

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt, also known as PAPS, is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3′ position and has a sulfate group attached to the 5′ phosphate . It primarily targets sulfotransferases (STs) , and it is also known to interact with bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1 and ATP sulfurylase (Sulfate adenylyltransferase) .

Mode of Action

PAPS acts as a sulfate donor and serves as a substrate for sulfotransferases (STs) . It is produced by the action of ATP sulfurylase on sulfate ions after sulfate uptake . In this process, PAPS donates a sulfate group to the acceptor molecule during the sulfotransferase-catalyzed reaction, resulting in the transfer of the sulfate group to the target molecule .

Biochemical Pathways

PAPS is an integral part of sulfation pathways . It is synthesized by organisms via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite . In humans, such reaction is performed by bifunctional 3′-phosphoadenosine 5′-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfation process facilitated by PAPS is crucial for the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Pharmacokinetics

It is known that paps is endogenously synthesized in the cytoplasm and nucleus in animal cells, and in the cytoplasm and plastids of plant cells . This suggests that PAPS is likely to be well-distributed within cells where it is synthesized.

Result of Action

The primary result of PAPS action is the sulfation of target molecules . This biochemical modification can significantly alter the function, activity, and stability of the target molecules. For instance, sulfation can enhance or reduce the activity of hormones and neurotransmitters, or it can facilitate the detoxification and excretion of drugs and xenobiotic compounds .

Action Environment

The action of PAPS is influenced by various environmental factors. For instance, the availability of sulfate ions and ATP can affect the synthesis of PAPS . Additionally, the activity of sulfotransferases, which utilize PAPS as a substrate, can be influenced by various factors such as pH, temperature, and the presence of cofactors or inhibitors

Future Directions

properties

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJNPMPIUNGDA-KWIZKVQNSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Li4N5O13P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)